molecular formula C26H28Cl2N2O B1675025 Lofepramine hydrochloride CAS No. 26786-32-3

Lofepramine hydrochloride

Cat. No. B1675025
CAS RN: 26786-32-3
M. Wt: 455.4 g/mol
InChI Key: ZWZIQPOLMDPIQM-UHFFFAOYSA-N
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Description

Lofepramine hydrochloride is a potent tricyclic antidepressant . It is extensively metabolised to Desipramine . The antidepressant activity of Lofepramine hydrochloride stems from the facilitation of noradrenergic neurotransmission by uptake inhibition . It is also a serotonin and norepinephrine reuptake inhibitor (SNRI) .


Molecular Structure Analysis

The molecular formula of Lofepramine hydrochloride is C26H28Cl2N2O . Its average mass is 455.42 g/mol . The structure of Lofepramine hydrochloride can be represented as N-(4-Chlorobenzoylmethyl)-3-(10,11-dihydro-5h-dibenz[b,f]azepin-5-yl)-n-methylpropylamine hydrochloride .

Scientific Research Applications

Pharmacodynamics and Mechanism of Action

  • Lofepramine hydrochloride, a tricyclic antidepressant, has been studied for its effect on the uptake of neurotransmitters such as 5-hydroxytryptamine (5-HT) and noradrenaline in rat brain monoaminergic neurons. It has been found to inhibit both 5-HT and noradrenaline uptake, with a stronger inhibition on noradrenaline, indicating effects similar to those of desipramine (Segawa et al., 1977).
  • The antidepressant activity of lofepramine is primarily due to the facilitation of noradrenergic neurotransmission by uptake inhibition and possibly by facilitating serotoninergic neurotransmission (Lancaster & Gonzalez, 1989).

Metabolism and Pharmacokinetics

  • Lofepramine's metabolism in the rat, involving extensive N-dealkylation to form desmethylimipramine and other metabolites, has been analyzed. These metabolites are mainly excreted via the bile (Forshell, 1975).
  • An investigation into the metabolism of lofepramine by rat liver microsomes revealed the involvement of cytochrome P-450, with metabolites such as desmethylimipramine, formaldehyde, and p-chlorobenzoic acid being produced. The study found enhanced metabolism in rats pretreated with certain inducers (Gunnarsson et al., 1982).

Comparative Clinical Studies

  • Clinical trials have compared lofepramine with other antidepressants like imipramine, demonstrating similar therapeutic efficacy but with a reduced incidence of side effects, especially in terms of anticholinergic effects (D'elia et al., 1977).

Effects on Tryptophan Metabolism

  • The effects of lofepramine and desmethylimipramine on tryptophan metabolism in rats indicate that lofepramine enhances cerebral 5-HT synthesis by increasing the availability of circulating tryptophan to the brain, which is a significant aspect of its pharmacological action (Badawy et al., 1991).

Potential Applications in Multiple Sclerosis

  • A study explored the combination therapy of lofepramine with other compounds in reducing disability in patients with multiple sclerosis. This study suggested a small clinical benefit, indicating the potential for further research in this area (Wade et al., 2002).

Safety And Hazards

Lofepramine hydrochloride can cause serious eye irritation . It is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZIQPOLMDPIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23047-25-8 (Parent)
Record name Lofepramine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9047833
Record name Lofepramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lofepramine hydrochloride

CAS RN

26786-32-3
Record name Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26786-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofepramine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofepramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOFEPRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
G Bandoli, M Nicolini, U Casellato - Journal of crystallographic and …, 1987 - Springer
… The molecular structure of lofepramine hydrochloride is displayed in Fig. 1, which gives the atom numbering scheme adopted and shows the intramolecular hydrogen bond involving …
Number of citations: 4 link.springer.com
GP Forshell - Xenobiotica, 1975 - Taylor & Francis
… Lofepramine hydrochloride labelled with 3H or 14C was … and [3H, 14C]lofepramine hydrochloride was crystallized from hot … Lofepramine hydrochloride was administered suspended …
Number of citations: 16 www.tandfonline.com
T Segawa, Y Nomura, A Tanaka… - Journal of Pharmacy …, 1977 - Wiley Online Library
… The following drugs were generously donated : lofepramine hydrochloride, imipramine hydrochloride, amitriptyline hydrochloride (Daiichi Pharmaceutical Co. Ltd., Tokyo); desipramine …
Number of citations: 19 onlinelibrary.wiley.com
GP Forshell - Xenobiotica, 1977 - Taylor & Francis
… Lofepramine hydrochloride was administered to rats suspended in … To dog and man lofepramine hydrochloride was … of [3H, 14C]lofepramine hydrochloride in different species is …
Number of citations: 9 www.tandfonline.com
P Darcy, JP Kelly, BE Leonard, JA Henry - Toxicology letters, 2002 - Elsevier
… (1) To determine the effect of lofepramine hydrochloride in a beta-cyclodextrin complex and desipramine in a beta-cyclodextrin complex on the swimming speed of T. pyriformis. The …
Number of citations: 23 www.sciencedirect.com
K Ghose, E Sedman - European journal of clinical pharmacology, 1987 - Springer
… In conclusion, lofepramine hydrochloride appears to have reduced profile of anticholinergic activity in comparison with amitriptyline, produces little sedation and in single dosage did not …
Number of citations: 21 link.springer.com
HA McClelland, TA Kerr, DA Stephens… - Acta Psychiatrica …, 1979 - Wiley Online Library
… Lofepramine hydrochloride is a dibenzapin derivative. Trials in Europe and Japan under open and double-blind conditions have suggested that the drug has antidepressant properties …
Number of citations: 19 onlinelibrary.wiley.com
I Hindmarch, C Harrison… - International clinical …, 1988 - journals.lww.com
… Lofepramine hydrochloride (Gamanil), a dibenzazepine derivative is an imipramine analogue in which one of the methyl groups in the side-chain has been replaced by a p-…
Number of citations: 29 journals.lww.com
PC Naik, T Webb, PC McLean - Irish journal of psychological …, 1994 - cambridge.org
… of Ireland Prescribing Information GAMANIL Presentation: Round, film coated, brownish violet tablets with spindle shaped scoring on one side, containing lofepramine hydrochloride …
Number of citations: 2 www.cambridge.org
JEF Reynolds - Martindale The Extra …, 1989 - The Pharmaceutical Press London
Number of citations: 2

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